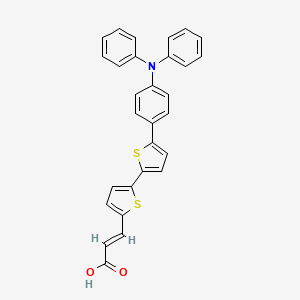
Photosensitizer-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photosensitizer-2 is a light-sensitive compound that plays a crucial role in photodynamic therapy and other photochemical processes. Photosensitizers absorb light and transfer the energy to nearby molecules, often generating reactive oxygen species that can induce various chemical reactions. These compounds are widely used in medical treatments, particularly for cancer, as well as in industrial applications such as photopolymerization and photocatalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Photosensitizer-2 can be synthesized through various chemical routes. One common method involves the modification of cyanophenylenevinylene derivatives. For instance, a triphenylamine-modified cyanophenylenevinylene derivative can be synthesized to produce a water-soluble photosensitizer with high efficiency for generating singlet oxygen in water . The reaction typically involves the use of blue light irradiation and can be carried out in aqueous conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Photosensitizer-2 undergoes various types of chemical reactions, including:
Oxidation: Photosensitizers can generate reactive oxygen species that oxidize substrates.
Reduction: In the presence of a sacrificial electron donor, photosensitizers can facilitate reduction reactions.
Substitution: Photosensitizers can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Common reagents used with this compound include oxygen, hydrogen donors, and various catalysts. The reactions often require light irradiation, typically in the visible or ultraviolet range, to activate the photosensitizer.
Major Products
The major products formed from reactions involving this compound include oxidized organic molecules, reduced compounds, and substituted derivatives. For example, the oxidation of hydroazaobenzenes, olefins, and hydrosilanes can produce azoaromatics, carbonyls, and silanols .
Applications De Recherche Scientifique
Photosensitizer-2 has a wide range of scientific research applications:
Chemistry: Used in photocatalysis and photopolymerization processes.
Biology: Employed in bioimaging and as a tool for studying cellular processes.
Industry: Utilized in the production of polymers and other materials through photochemical reactions.
Mécanisme D'action
The mechanism of action of Photosensitizer-2 involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to nearby molecules, such as oxygen, converting it into reactive oxygen species. These reactive species can then induce various chemical reactions, leading to the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Photosensitizer-2 is compared with other photosensitizers such as porphyrins, phthalocyanines, and chlorins. While all these compounds can generate reactive oxygen species upon light activation, this compound is unique in its high water solubility and efficiency in producing singlet oxygen . This makes it particularly suitable for applications in aqueous environments and for specific medical treatments.
List of Similar Compounds
- Porphyrins
- Phthalocyanines
- Chlorins
This compound stands out due to its unique properties, making it a valuable compound in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C29H21NO2S2 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+ |
Clé InChI |
ICLZNGAELWYHKL-CAPFRKAQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
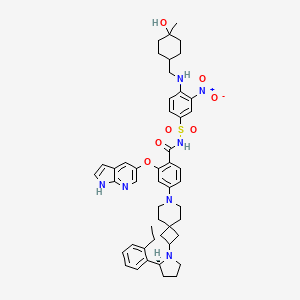

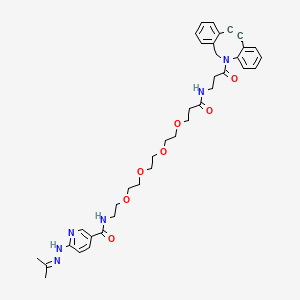


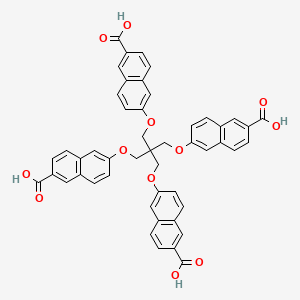


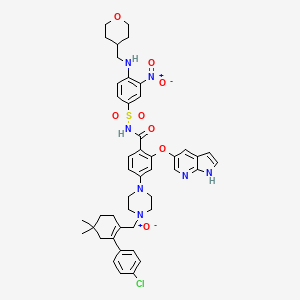
![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
